N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
Pyrazolone Core: The central core is a pyrazolone ring (1H-pyrazol-4-yl) with additional substituents.
Diphenylpyridazine Moiety: Attached to the pyrazolone core are two phenyl rings and a pyridazine ring.
- This compound’s structure combines features from both pyrazolones and pyridazines, making it intriguing for various applications.
Preparation Methods
Industrial Production: While specific industrial production methods may not be widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: 4-AAPT can undergo various chemical reactions
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) are relevant.
Major Products: These reactions can yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: 4-AAPT serves as a versatile building block for synthesizing other compounds due to its unique structure.
Biology and Medicine: Its derivatives have been tested for analgesic, anti-inflammatory, and anticancer activities.
Industry: Used in dye and pigment preparation, analytical reagents, and chemo-sensors.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Uniqueness: 4-AAPT’s combination of pyrazolone and pyridazine features sets it apart.
Similar Compounds: While I don’t have a comprehensive list, related compounds include other pyrazolones, pyridazines, and their derivatives.
Properties
Molecular Formula |
C28H23N5O3 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide |
InChI |
InChI=1S/C28H23N5O3/c1-18-24(28(36)33(32(18)2)21-16-10-5-11-17-21)29-26(34)23-22(19-12-6-3-7-13-19)25(30-31-27(23)35)20-14-8-4-9-15-20/h3-17H,1-2H3,(H,29,34)(H,31,35) |
InChI Key |
PQXMWPDONNUHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C(=NNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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